![molecular formula C17H21NO3 B2678993 Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate CAS No. 1909335-88-1](/img/structure/B2678993.png)

Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

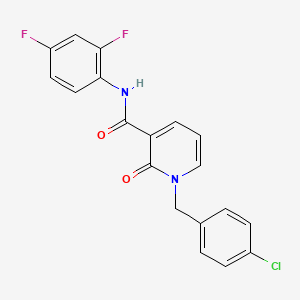

Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate is a chemical compound with the molecular formula C17H21NO3 . It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities .

Synthesis Analysis

The synthesis of this compound and similar structures has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of this compound is characterized by an 8-azabicyclo[4.2.0]octane scaffold, which is the central core of the family of tropane alkaloids . This structure is important for the biological activities displayed by these compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound typically involve the construction of the 8-azabicyclo[4.2.0]octane architecture . This can be achieved directly in the same transformation or in a desymmetrization process starting from achiral tropinone derivatives .Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.36 . It is a liquid at room temperature and should be stored at 4 degrees Celsius .科学的研究の応用

Synthesis and Chemical Structure Exploration

Research has been conducted on the intramolecular hydrogen abstraction reaction promoted by N-radicals in carbohydrates, leading to the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. This methodology is beneficial for the selective oxidation of specific carbons in the carbohydrate skeleton, showcasing a novel approach for creating protected N,O-uloses (Francisco, Herrera, & Suárez, 2003).

Conformational and Structural Studies

A series of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane-8-β-carboxylic acid were synthesized and their structures and conformations were studied. These compounds exhibited chair-envelope conformations, providing insights into stereoelectronic effects important for designing compounds with specific biological activities (Diez et al., 1991).

Synthesis of Analogs and Derivatives

The synthesis of a conformationally rigid analogue of 2-amino adipic acid, showcasing the 8-azabicyclo[3.2.1]octane skeleton, represents a significant contribution to the development of novel compounds with potential as building blocks in drug discovery (Kubyshkin et al., 2009).

Novel Reaction Mechanisms and Catalysis

Research includes the development of new synthetic routes and methodologies, such as the use of DABCO-promoted decarboxylative acylation for synthesizing α-keto and α,β-unsaturated amides or esters without metal catalysts. This method offers a versatile approach for the decarboxylative acylation of carboxylic acids, expanding the toolbox for organic synthesis (Zhang et al., 2017).

Pharmaceutical Chemistry Applications

The gold(III) tetrachloride salt of L-cocaine study, although focused on a specific compound, illustrates the potential for exploring interactions between complex organic molecules and metal ions, which could lead to the discovery of new drug candidates or novel materials (Wood, Brettell, & Lalancette, 2007).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-17(2)14-13(15(17)19)9-6-10-18(14)16(20)21-11-12-7-4-3-5-8-12/h3-5,7-8,13-14H,6,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGQTDSTIKJAFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(C1=O)CCCN2C(=O)OCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)isoxazole-5-carboxamide](/img/structure/B2678910.png)

![1-(3-Chlorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2678914.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2678918.png)

![2-Chloro-N-[1-(1-ethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2678920.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2678921.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide](/img/structure/B2678923.png)

![6-((5-Methylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2678925.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2678930.png)

![5-ethyl-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2678932.png)